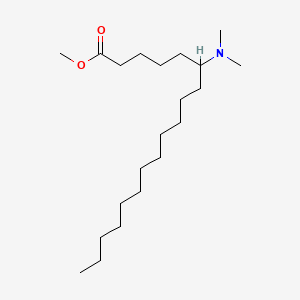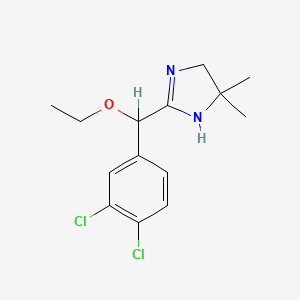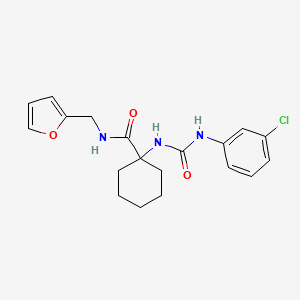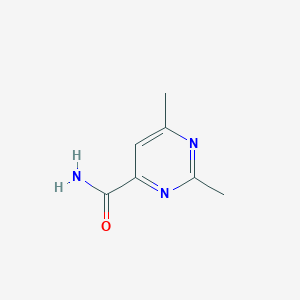
(4-Aminophenyl)(3-chlorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Amino-3-chlorobenzophenone is an organic compound with the molecular formula C13H10ClNO It is a derivative of benzophenone, characterized by the presence of an amino group at the 4’ position and a chlorine atom at the 3 position on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4’-Amino-3-chlorobenzophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of chlorobenzene with 4-chlorobenzoyl chloride in the presence of an aluminum chloride catalyst . Another method includes the reduction of 4-chloro-3-nitrobenzophenone using hydrogen in the presence of a metal catalyst such as palladium on carbon .
Industrial Production Methods: In industrial settings, the production of 4’-Amino-3-chlorobenzophenone often involves large-scale reduction processes. The nitro compound is typically reduced using catalytic hydrogenation, which is efficient and scalable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: 4’-Amino-3-chlorobenzophenone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is a typical reducing agent.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzophenone derivatives.
Wissenschaftliche Forschungsanwendungen
4’-Amino-3-chlorobenzophenone has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 4’-Amino-3-chlorobenzophenone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The chlorine atom can participate in halogen bonding, further affecting molecular interactions. These properties make the compound useful in studying enzyme mechanisms and drug-receptor interactions .
Vergleich Mit ähnlichen Verbindungen
4-Aminobenzophenone: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
4-Chlorobenzophenone: Lacks the amino group, limiting its applications in biological studies.
4’-Amino-4-chlorobenzophenone: Similar structure but different positional isomer, affecting its reactivity and applications.
Uniqueness: 4’-Amino-3-chlorobenzophenone is unique due to the presence of both an amino group and a chlorine atom on the benzene ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and scientific research.
Eigenschaften
CAS-Nummer |
62261-42-1 |
|---|---|
Molekularformel |
C13H10ClNO |
Molekulargewicht |
231.68 g/mol |
IUPAC-Name |
(4-aminophenyl)-(3-chlorophenyl)methanone |
InChI |
InChI=1S/C13H10ClNO/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(15)7-5-9/h1-8H,15H2 |
InChI-Schlüssel |
WMBDFHTYJOXOOL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1,1,5,9-Tetramethylspiro[5.5]undecane](/img/structure/B13951968.png)





![Pyridine, 2-[2-(2,3-dichlorophenyl)-4-oxazolyl]-](/img/structure/B13952003.png)

